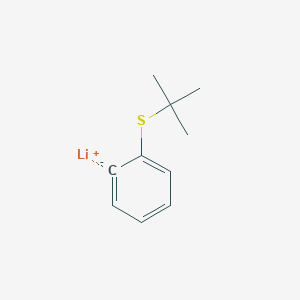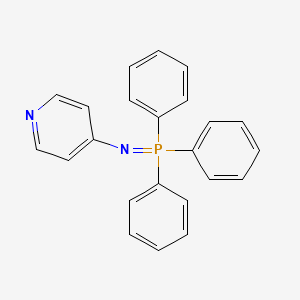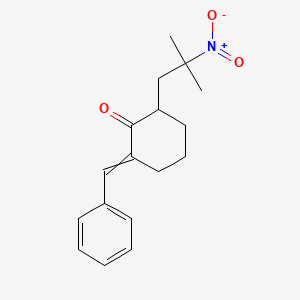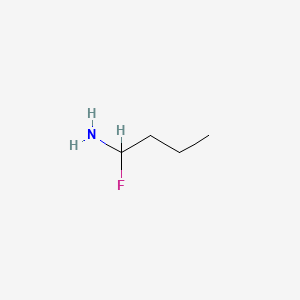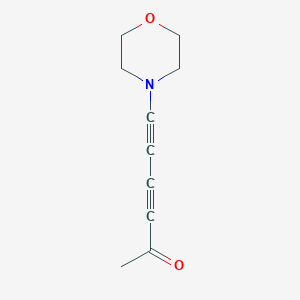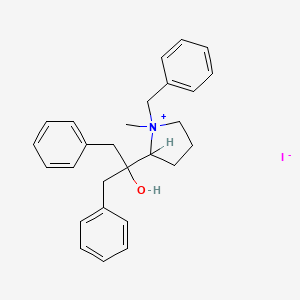
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is a complex organic compound It features a pyrrolidinium core substituted with hydroxy, phenyl, and phenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and phenylmethyl groups can be done via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the phenyl rings.
Substitution: The phenyl and phenylmethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostic Tools: Could be used in the development of diagnostic reagents.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-phenylpyrrolidinium iodide: Lacks the hydroxy and phenylmethyl groups.
2-Phenyl-1-methylpyrrolidinium iodide: Lacks the hydroxy group.
1-Hydroxy-2-phenylpyrrolidinium iodide: Lacks the phenylmethyl groups.
Uniqueness
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79820-06-7 |
|---|---|
Formule moléculaire |
C27H32INO |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
2-(1-benzyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-28(22-25-16-9-4-10-17-25)19-11-18-26(28)27(29,20-23-12-5-2-6-13-23)21-24-14-7-3-8-15-24;/h2-10,12-17,26,29H,11,18-22H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZNNTXZHEBCDWHP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

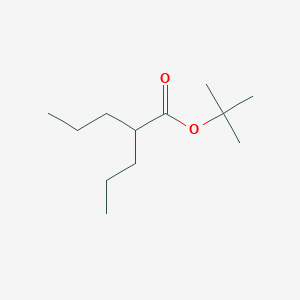
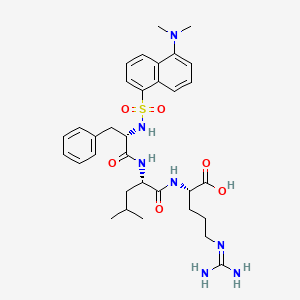

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
